Methyl 2-amino-5-bromobenzoate hydrochloride
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Overview
Description
Methyl 2-amino-5-bromobenzoate hydrochloride is an organic compound with the molecular formula C8H8BrNO2·HCl. It is a derivative of benzoic acid and is characterized by the presence of a bromine atom at the 5-position and an amino group at the 2-position on the benzene ring, with a methyl ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-5-bromobenzoate hydrochloride can be synthesized through several methods. One common approach involves the bromination of methyl 2-aminobenzoate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 5-position.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-bromobenzoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide facilitate ester hydrolysis.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Nitro derivatives.
Reduction Products: Amine derivatives.
Hydrolysis Products: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 2-amino-5-bromobenzoate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-amino-5-bromobenzoate hydrochloride involves its interaction with specific molecular targets. For instance, as a PqsD inhibitor, it interferes with the quorum sensing system of Pseudomonas aeruginosa, thereby inhibiting the production of virulence factors and biofilm formation . In the context of hepatitis C virus, it inhibits the NS5b RNA polymerase, which is essential for viral replication .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-chlorobenzoate
- Methyl 2-amino-5-fluorobenzoate
- Methyl 2-amino-5-iodobenzoate
Uniqueness
Methyl 2-amino-5-bromobenzoate hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C8H9BrClNO2 |
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Molecular Weight |
266.52 g/mol |
IUPAC Name |
methyl 2-amino-5-bromobenzoate;hydrochloride |
InChI |
InChI=1S/C8H8BrNO2.ClH/c1-12-8(11)6-4-5(9)2-3-7(6)10;/h2-4H,10H2,1H3;1H |
InChI Key |
GQWNKPLIJQRVAH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)N.Cl |
Origin of Product |
United States |
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